molecular formula C4H6F3NOS B174940 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide CAS No. 1869-45-0

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

Cat. No.: B174940
CAS No.: 1869-45-0
M. Wt: 173.16 g/mol
InChI Key: RITJDHZIMGTYQQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide is a chemical compound with the molecular formula C4H6F3NOS and a molecular weight of 173.16 g/mol It is characterized by the presence of trifluoromethyl and mercaptoethyl groups attached to an acetamide backbone

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide typically involves the reaction of 2-mercaptoethylamine with 2,2,2-trifluoroacetyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group. The reaction mixture is maintained at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar compounds to 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide include:

The uniqueness of this compound lies in its combination of trifluoromethyl and mercaptoethyl groups, which confer distinct chemical properties and reactivity.

Biological Activity

2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide (CAS No. 1869-45-0) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C4_4H6_6F3_3NOS
  • Molecular Weight : 173.16 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : O=C(NCCS)C

The trifluoromethyl group enhances the compound's lipophilicity and stability, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.

  • Reactive Oxygen Species (ROS) Modulation :
    • The compound has been shown to undergo cleavage when exposed to reactive oxygen species, suggesting a role in redox signaling pathways. This property is particularly relevant in cancer therapeutics where ROS play a crucial role in apoptosis induction .
  • Enzyme Inhibition :
    • Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, though specific targets remain to be fully elucidated.
  • Antioxidant Activity :
    • Its thiol group (–SH) may confer antioxidant properties, potentially protecting cells from oxidative damage.

Anticancer Properties

A study highlighted the synthesis of doxorubicin conjugates using this compound as a linker. The conjugate demonstrated enhanced cytotoxicity against cancer cell lines when compared to free doxorubicin, indicating its potential as a drug delivery system .

Toxicity Profile

The compound exhibits irritant properties affecting the eyes and respiratory system; therefore, handling precautions are necessary . Toxicological assessments are vital for evaluating its safety profile in therapeutic applications.

Data Table: Summary of Biological Activities

Biological Activity Description Reference
Anticancer ActivityEnhanced cytotoxicity when used as a drug linker for doxorubicin
ROS CleavageUndergoes cleavage in the presence of ROS
Enzyme InhibitionPotential inhibition of metabolic enzymes (specific targets not fully defined)
Antioxidant EffectsPossible protective effects against oxidative stressGeneral Knowledge

Research Findings

Recent literature emphasizes the significance of thiol-containing compounds like this compound in medicinal chemistry. They are often explored for their roles in drug design due to their ability to modulate biological pathways through redox reactions and enzyme interactions.

Case Study: Drug Development

In the context of drug development, researchers synthesized derivatives of this compound that showed improved pharmacological profiles compared to their parent compounds. These derivatives were assessed for their binding affinity to various receptors and their efficacy in cellular models .

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-sulfanylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NOS/c5-4(6,7)3(9)8-1-2-10/h10H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITJDHZIMGTYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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